8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
8-Methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS: 900269-23-0) is a chromeno-pyrimidine-dione derivative with the molecular formula C23H22N2O4 and a molecular weight of 390.4 g/mol . Its structure features a fused chromene and pyrimidine-dione core substituted with methoxy, 2-phenylethyl, and propyl groups. Key physicochemical properties include an XLogP3 value of 3.7, five hydrogen bond acceptors, and six rotatable bonds, suggesting moderate lipophilicity and conformational flexibility . This compound belongs to a broader class of heterocyclic derivatives studied for diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects.
Properties
IUPAC Name |
8-methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-7-19-24-22-20(21(26)17-11-10-16(28-2)14-18(17)29-22)23(27)25(19)13-12-15-8-5-4-6-9-15/h4-6,8-11,14H,3,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYYSNHQQSEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common method includes the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization and further functionalization . The reaction conditions often involve the use of microwave dielectric heating to enhance the reaction rate and yield .
Industrial Production Methods
This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromeno-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromeno-pyrimidine-diones and related heterocycles exhibit variations in substituents and core structures, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of structurally similar compounds:
Table 1: Comparison of Key Compounds
Key Findings and Implications
Thieno[2,3-d]pyrimidines (e.g., compound 4g) demonstrate that electronegative substituents (e.g., -OH) are critical for enzyme inhibition (e.g., anti-tyrosinase activity) , whereas chromeno-pyrimidines with bulky aryl groups (e.g., 2-phenylethyl) may target different pathways.
Synthetic Efficiency: Microwave-assisted, solvent-free methods (used for 5H-chromeno[2,3-d]pyrimidines ) offer higher yields and scalability compared to traditional reflux methods .
Biological Performance: Antibacterial Activity: 5H-Chromeno-pyrimidines with electron-withdrawing groups (e.g., -CN) at the 3-position showed enhanced activity against Gram-positive bacteria . Anti-Tyrosinase Activity: Thieno-pyrimidines with hydroxy groups exhibit metal-ligand interactions in tyrosinase inhibition, a mechanism less likely in the methoxy-rich target compound .
Biological Activity
8-Methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that belongs to the class of chromeno-pyrimidine derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromeno-pyrimidine backbone with methoxy and phenylethyl substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study showed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29) at concentrations ranging from 10 µM to 50 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HT-29 | 25 | Cell cycle arrest (G1 phase) |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound significantly reduced edema formation compared to control groups. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Anti-inflammatory Effects
In a study involving rats subjected to inflammatory stimuli, treatment with this compound resulted in:
- Reduction in paw edema by 60% after 24 hours.
- Decreased levels of TNF-alpha by approximately 40% compared to untreated controls.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values ranged from 15 µg/mL to 30 µg/mL.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines contributing to its anti-inflammatory effects.
- Membrane Disruption : The antimicrobial action may stem from the disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
